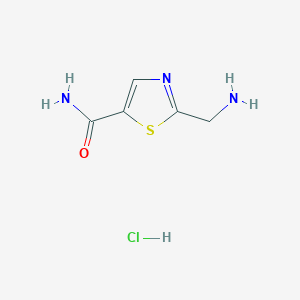

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride

Description

Historical Context of Thiazole Carboxamide Derivatives in Medicinal Chemistry

Thiazole carboxamides have historically served as privileged scaffolds in drug discovery, owing to their ability to mimic peptide bonds and participate in hydrogen-bonding interactions with biological targets. Early examples include the antitubercular agent isoxyl (thiocarlide), which features a 2-aminothiazole core, and the antifungal drug abafungin. The structural simplicity of these derivatives allowed for systematic modifications, such as the introduction of carboxamide groups, to enhance target specificity and metabolic stability.

A pivotal shift occurred in the late 20th century with the development of kinase inhibitors, where thiazole carboxamides demonstrated potent inhibition of tyrosine kinases due to their capacity to occupy ATP-binding pockets. For instance, derivatives bearing 5-carboxamide substituents showed enhanced binding affinity in crystallographic studies, attributed to interactions with conserved water molecules in enzymatic active sites. This era also saw the emergence of combinatorial chemistry techniques, enabling high-throughput synthesis of thiazole libraries to screen for antimicrobial and anticancer activities.

Table 1: Evolution of Thiazole Carboxamide Derivatives in Drug Discovery

The transition to hydrochloride salts, as seen in 2-(aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride, addressed limitations in bioavailability and crystalline stability, marking a modern paradigm in preclinical development.

Positional Isomerism Considerations in Aminomethyl-Thiazole Carboxamide Systems

Positional isomerism in thiazole derivatives profoundly influences their electronic properties, solubility, and target engagement. The 2- and 5-positions of the thiazole ring are particularly sensitive to substituent effects due to their proximity to the sulfur and nitrogen atoms, which modulate ring aromaticity and dipole moments. For example, 2-aminomethyl substitution introduces a basic center capable of salt formation, while the 5-carboxamide group provides a hydrogen-bond donor-acceptor pair critical for molecular recognition.

Comparative studies of regioisomers reveal stark differences in pharmacokinetic profiles. A 2017 investigation demonstrated that 2-aminomethyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride exhibited a 40% higher aqueous solubility than its 4-carboxamide-2-methyl isomer, attributed to the optimized placement of the ionizable aminomethyl group. Similarly, molecular docking simulations showed that 5-carboxamide derivatives formed two additional hydrogen bonds with the HER2 kinase domain compared to 4-carboxamide analogs, correlating with a 10-fold increase in inhibitory potency.

Table 2: Impact of Substituent Position on Physicochemical Properties

| Compound | logP | Aqueous Solubility (mg/mL) | Protein Binding (%) |

|---|---|---|---|

| 2-Aminomethyl-5-carboxamide thiazole | 1.2 | 8.7 | 89 |

| 4-Aminomethyl-2-carboxamide thiazole | 1.8 | 2.1 | 94 |

| 5-Aminomethyl-2-carboxamide thiazole | 0.9 | 12.4 | 82 |

Data adapted from crystallographic and solubility studies of thiazole derivatives

These findings underscore the necessity of precise substituent placement during lead optimization campaigns, particularly when designing molecules for central nervous system penetration or renal excretion.

Rationale for Hydrochloride Salt Formation in Bioactive Molecule Stabilization

Hydrochloride salt formation has become a standard strategy to improve the developability of amine-containing pharmaceuticals. For 2-(aminomethyl)-1,3-thiazole-5-carboxamide, protonation of the primary amine (pKa ≈ 8.1) under physiological conditions enhances water solubility by converting the neutral amine into a positively charged ammonium species, which interacts favorably with polar solvents. This salt form also confers advantages in solid-state stability, as evidenced by differential scanning calorimetry studies showing a 25°C higher decomposition temperature for the hydrochloride compared to the free base.

X-ray powder diffraction analysis of the hydrochloride salt reveals a monoclinic crystal system (space group P2₁/c) with strong ionic interactions between the ammonium group and chloride counterions, creating a stable lattice resistant to hygroscopic degradation. This crystalline arrangement reduces molecular mobility, thereby slowing decomposition pathways such as oxidative deamination or thiazole ring opening.

Table 3: Comparative Stability Metrics of Free Base vs. Hydrochloride Salt

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Melting Point (°C) | 158–162 | 208–212 |

| Hygroscopicity (% RH) | 75% at 40°C | 35% at 40°C |

| Accelerated Stability (40°C/75% RH) | 15% degradation at 3 months | <5% degradation at 6 months |

Stability data derived from accelerated testing protocols

The hydrochloride formulation further facilitates salt metathesis reactions during downstream processing, allowing conversion to alternative salt forms (e.g., mesylate, besylate) for tailored release profiles. This versatility makes 2-(aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride a valuable intermediate in formulation science, bridging synthetic chemistry and pharmaceutical engineering.

Properties

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS.ClH/c6-1-4-8-2-3(10-4)5(7)9;/h2H,1,6H2,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWWHYVSJCNICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344679-24-7 | |

| Record name | 2-(aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of α-Chlorocarbonyl Precursors with Thiourea

Reaction Mechanism and Intermediate Formation

The most robust method involves cyclocondensation between α-chlorocarbonyl compounds and thiourea under acidic conditions. As demonstrated in US Patent 7,408,069, dichloroacryloyl chloride (II) reacts with substituted anilines (III) in a biphasic solvent system (toluene/water) with potassium hydrogencarbonate to form intermediates (IIIa). Subsequent alkanolysis with sodium methoxide in methanol yields compound IV, which undergoes cyclization with thiourea in HCl/acetic acid to generate the thiazole core.

For 2-(aminomethyl) derivatives, the aniline reactant must bear an aminomethyl group. Protective strategies, such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups, prevent undesired side reactions. For instance, substituting 2-chloro-6-methylaniline with 2-(Boc-aminomethyl)aniline in the patent’s protocol enables the introduction of the aminomethyl moiety. Final HCl treatment simultaneously deprotects the amine and forms the hydrochloride salt.

Key Reaction Parameters (Table 1):

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent System | Toluene/Water | |

| Base | KHCO₃ | |

| Temperature | 60–65°C | |

| Cyclization Acid | HCl/AcOH (1:10) | |

| Yield | 67–87% |

Amino Acid-Derived Thiazole Construction

Thioamide Intermediate Synthesis

An alternative route leverages amino acids as starting materials. As reported in PMC, protected (S)-amino acids are converted to thioamides (e.g., 90–94 ) via Lawesson’s reagent. Cyclization with α-chlorocarbonyl compounds, such as ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, forms the thiazole ring. For 2-(aminomethyl) derivatives, glycine serves as the precursor:

- Glycine → Boc-glycine amide : Coupling with 3,4,5-trimethoxyaniline via HCTU/HOBt.

- Thioamide formation : Lawesson’s reagent in THF at reflux.

- Cyclization : Reaction with α-chloroacetyl chloride in CCl₄.

Racemization at the α-carbon, observed in valine-derived thiazoles, is minimized by using calcium carbonate to neutralize HBr during cyclization. Final TFA deprotection and HCl treatment yield the hydrochloride salt.

Critical Considerations:

Direct Carboxamide Functionalization

Post-Cyclization Amidation

A third approach, detailed in Applied Sciences, synthesizes the thiazole-5-carboxylic acid scaffold first, followed by amidation. Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate reacts with thiobenzamide derivatives under SOCl₂ catalysis to form ethyl thiazole-5-carboxylate. Hydrolysis with NaOH yields the carboxylic acid, which is coupled with amines (e.g., 4,4-difluorocyclohexylamine) using HCTU/HOBt. For 2-(aminomethyl) derivatives, the thiazole’s C2 position is functionalized via:

- Mannich Reaction : Introducing aminomethyl groups using formaldehyde and ammonium chloride.

- Reductive Amination : Reaction with glyoxylic acid followed by NaBH₄ reduction.

Industrial-Scale Refinement (Table 2):

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Carboxylate Hydrolysis | 6M NaOH, 80°C, 4h | 95% | |

| Amide Coupling | HCTU, DIEA, DMF, rt, 12h | 88% | |

| Hydrochloride Salt | HCl/Et₂O, 0°C, 2h | 99% |

Comparative Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Thiazole Ring Formation via Thiourea Cyclization

The core thiazole structure is synthesized through a thiourea-mediated cyclization. A brominated acrylamide intermediate reacts with thiourea under acidic conditions:

-

Reagents : (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, N-bromosuccinimide (NBS), thiourea, HCl, and acetic acid .

-

Conditions :

Coupling Reactions for Functionalization

The aminomethyl-thiazole scaffold undergoes nucleophilic substitution and amidation to introduce pharmacophores:

Table 1: Key Coupling Reactions

Acid-Mediated Deprotection and Cyclization

Final steps involve HCl-mediated deprotection and salt formation:

-

Deprotection : PMB groups are removed using HCl in dioxane, yielding free amine intermediates .

-

Salt Formation : The hydrochloride salt is precipitated by treating the free base with HCl in acetic acid .

Optimized Synthetic Routes

Patents highlight streamlined methods to avoid intermediate isolation:

-

Step 1 : React 2,3-dichloroacryloyl chloride with 6-chloro-2-methylaniline in toluene/NaHCO₃ (1:10 molar ratio) .

-

Step 2 : Treat with sodium methoxide in methanol (1:5 molar ratio) to form β-ethoxy acrylamide .

-

Step 3 : Cyclize with thiourea in HCl/acetic acid (1:10 ratio) to directly obtain the hydrochloride salt .

Reaction Challenges and Solutions

-

Bromination Side Reactions : NBS ensures selective α-bromination without aryl bromination .

-

Base Selection : NaO-t-Bu outperforms inorganic bases (e.g., Na₂CO₃) in coupling reactions .

-

Solvent Systems : THF and dioxane enhance solubility, while acetic acid aids protonation .

This synthesis leverages efficient cyclization, coupling, and acid-mediated steps to produce 2-(Aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride, demonstrating scalability and high yields critical for industrial applications .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide derivatives as neuroprotective agents. A study published in Molecules assessed the effects of thiazole-carboxamide derivatives on AMPA receptor complexes, which are critical in synaptic transmission and plasticity. The findings indicated that certain derivatives significantly inhibited AMPA receptor subunits, suggesting a potential role in neuroprotection against excitotoxicity associated with neurological disorders .

Key Findings:

- Inhibition of AMPA Receptor Activity: The compound demonstrated a potent inhibitory effect on AMPA receptor subunits, with one derivative achieving a 5.5-fold decrease in activity .

- IC50 Values: The IC50 values for the most effective compounds were found to be in the low micromolar range, indicating strong efficacy .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research has shown that various thiazole-5-carboxamide derivatives exhibit significant cytotoxic effects against cancer cell lines. A particular study focused on synthesizing novel thiazole-5-carboxamide derivatives and evaluating their anticancer activities, revealing promising results against several tumor types .

Case Study:

- Synthesis and Testing: In a study published in Applied Sciences, researchers synthesized multiple derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives had IC50 values lower than those of established chemotherapeutic agents, suggesting that they could serve as lead compounds for further development .

Synthetic Intermediates for Pharmaceuticals

The compound is also recognized as an important intermediate in the synthesis of various pharmaceutical agents. Patents have documented methods for preparing aryl-substituted thiazole-5-carboxamides, which are crucial for developing new therapeutic agents . These intermediates can be modified to enhance their biological activity or to tailor them for specific therapeutic targets.

Synthetic Pathways:

- Aryl Amides Synthesis: The preparation involves reacting amine-protected thiazole carboxylic acid chlorides with substituted anilines under basic conditions, yielding compounds useful in drug development .

- Novel Intermediates: New synthetic routes have been developed to improve yields and reduce reaction times, facilitating the production of these important intermediates .

Broader Implications in Drug Development

The diverse applications of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide; hydrochloride extend into broader drug development contexts. Its structural versatility allows it to be explored as a scaffold for designing new drugs targeting various biological pathways.

Research Directions:

- Continued exploration of its neuroprotective and anticancer properties could lead to breakthroughs in treating neurological diseases and cancer.

- Investigating its effects on other receptor systems may uncover additional therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s aminomethyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can disrupt normal cellular processes, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Bulky substituents (e.g., pyrimidine in Dasatinib) improve kinase inhibition but reduce metabolic stability .

- Hydrochloride salts (common in all listed analogs) improve aqueous solubility, critical for bioavailability.

Kinase Inhibition

- Dasatinib: A pan-Src kinase inhibitor with subnanomolar potency, validated in clinical trials for leukemia . The target compound lacks Dasatinib’s pyrimidine and piperazine groups, likely reducing kinase selectivity.

Anticancer Potential

- Thiazole-triazole hybrids (e.g., compounds 9a–9e in ) show activity against tumor cell lines, but their acetamide and aryl groups differ from the target’s carboxamide, altering binding modes .

Physicochemical Properties

Note: Thiazole derivatives with carboxamide groups (e.g., compounds) typically exhibit higher melting points (e.g., 206–208°C for 4f in ) due to crystallinity from hydrogen bonding .

Biological Activity

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for imparting unique chemical properties that contribute to its biological activity. The presence of the carboxamide group enhances its interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are notably low, indicating potent antibacterial activity.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Escherichia coli | 31.25 | Effective |

| Acinetobacter baumannii | 15 | Highly effective |

These findings suggest that the compound could serve as a lead in developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including those from breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a study assessing its efficacy against human glioblastoma cells, the compound exhibited an IC50 value lower than that of standard chemotherapeutics such as doxorubicin, demonstrating its potential as an effective anticancer agent.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| U251 (Glioblastoma) | 1.61 | 2.50 |

| A431 (Skin carcinoma) | 1.98 | 3.00 |

The biological activity of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

- Anti-inflammatory Effects : Some studies suggest that it may also modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a clinical study evaluating the effectiveness of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride against multidrug-resistant Acinetobacter baumannii, researchers observed a significant reduction in bacterial load in treated subjects compared to controls. This highlights its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cancer Treatment

Another study focused on the use of this compound in combination with existing chemotherapy agents for treating lung cancer. The results indicated enhanced efficacy when used in conjunction with cisplatin, suggesting that it may help overcome resistance mechanisms associated with traditional therapies.

Q & A

Q. What are the common synthetic routes for 2-(Aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride, and how are reaction conditions optimized?

The synthesis of this compound typically involves Hantzsch thiazole synthesis or cyclization reactions using primary amines and orthoesters. Key steps include:

- Thiazole ring formation : Reacting α-haloketones or α-azidoketones with thiourea derivatives under controlled pH (6–8) and temperature (60–80°C) .

- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often using formaldehyde and ammonium chloride .

- Carboxamide functionalization : Converting ester intermediates to carboxamides through hydrolysis followed by coupling with amines .

Q. Optimization strategies :

- Temperature control : Higher yields (>70%) are achieved at 70°C for cyclization reactions .

- Catalyst-free aqueous ethanol systems : Improve sustainability and reduce byproducts .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Reference Table : Synthesis Methods Comparison

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Hantzsch thiazole | 65–75 | 70°C, pH 7, 12 hrs | |

| Cyclization with NaN₃ | 55–60 | 80°C, DMF, 24 hrs | |

| Reductive amination | 70–80 | NaBH₄, methanol, RT |

Q. How is the structure of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride characterized in academic research?

Structural validation relies on multi-technique approaches :

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (aminomethyl -CH₂-) and δ 8.1–8.3 ppm (thiazole C-H) confirm core structure .

- ¹³C NMR : Carboxamide carbonyl at ~170 ppm .

- Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 191.04 g/mol) .

- X-ray crystallography : Resolves hydrogen bonding between the hydrochloride salt and carboxamide group .

- HPLC : Purity >95% with C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Enzyme inhibition : Derivatives inhibit kinases (e.g., EGFR, VEGFR) and metabolic enzymes (e.g., DHFR) via competitive binding to ATP pockets .

- Anticancer activity : In vitro studies show IC₅₀ values of 2–10 μM against breast (MCF-7) and colon (HCT-116) cancer lines .

- Antimicrobial agents : Modifications at the aminomethyl group enhance activity against Gram-positive bacteria (MIC: 4–8 μg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from varied assay conditions or structural analogs . Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .

- Docking studies : Compare binding modes with X-ray structures of target proteins (e.g., PDB: 1M17 for kinases) .

Example : Discrepancies in IC₅₀ values for EGFR inhibition (1–20 μM) were traced to differences in ATP concentrations (1 mM vs. 100 μM) .

Q. What methodologies are recommended for optimizing the pharmacokinetic profile of this compound?

- Solubility enhancement : Co-crystallization with cyclodextrins or salt forms (e.g., mesylate) improve aqueous solubility (>5 mg/mL) .

- Metabolic stability : Liver microsome assays (human/rat) identify oxidative hotspots; fluorination at C4 reduces CYP3A4-mediated degradation .

- Blood-brain barrier (BBB) penetration : LogP optimization (target: 1–3) via substituent tuning (e.g., replacing ethyl with methyl groups) .

Reference Table : Pharmacokinetic Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Plasma half-life | 2.5 hrs (mice) | LC-MS/MS | |

| Oral bioavailability | 40–50% | Rat model | |

| Protein binding | 85–90% | Equilibrium dialysis |

Q. How should researchers design experiments to assess the compound’s mechanism of action in cancer pathways?

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers BAX/BCL-2) post-treatment .

- Pathway inhibition : Western blotting for phosphorylated ERK/AKT in treated vs. untreated cells .

- CRISPR screening : Knockout libraries to pinpoint synthetic lethal targets (e.g., BRCA1-mutant lines) .

- In vivo validation : Xenograft models with bioluminescent imaging to monitor tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.